N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide is an organic compound with a complex structure that includes bromine, chlorine, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide typically involves the reaction of 4-bromo-2-methylaniline with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve 4-bromo-2-methylaniline in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2,3-dichlorobenzoyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromo-N-(4-methylphenyl)acetamide
- N-(4-Bromophenyl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct chemical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,3-dichlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-7-9(15)5-6-12(8)18-14(19)10-3-2-4-11(16)13(10)17/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXPAMNXXABVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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